(R)-Cyclopentyl(dimethylphosphoryl)methanamine;hydrochloride

Description

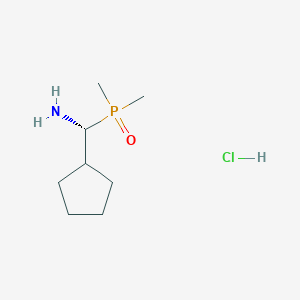

(R)-Cyclopentyl(dimethylphosphoryl)methanamine hydrochloride is a chiral amine salt featuring a cyclopentyl group, a dimethylphosphoryl moiety, and a hydrochloride counterion. The (R)-configuration imparts stereochemical specificity, which is critical for interactions in biological systems or asymmetric synthesis. The dimethylphosphoryl group introduces polarity and hydrogen-bonding capabilities, while the cyclopentyl ring contributes to conformational rigidity and steric bulk. This compound is structurally related to cyclopentylmethanamine derivatives, a class of molecules with applications in pharmaceuticals, agrochemicals, and coordination chemistry .

Properties

IUPAC Name |

(R)-cyclopentyl(dimethylphosphoryl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18NOP.ClH/c1-11(2,10)8(9)7-5-3-4-6-7;/h7-8H,3-6,9H2,1-2H3;1H/t8-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNODEWAMCDJDKJ-DDWIOCJRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CP(=O)(C)C(C1CCCC1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CP(=O)(C)[C@H](C1CCCC1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19ClNOP | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Cyclopentyl(dimethylphosphoryl)methanamine;hydrochloride typically involves several steps. One common method starts with the preparation of the cyclopentyl group, which is then reacted with dimethylphosphoryl chloride under controlled conditions to form the dimethylphosphoryl cyclopentane intermediate. This intermediate is then subjected to aminomethylation using formaldehyde and a suitable amine source, such as methylamine, to introduce the methanamine group. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of ®-Cyclopentyl(dimethylphosphoryl)methanamine;hydrochloride is scaled up using similar synthetic routes but with optimizations for yield and purity. This often involves the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

®-Cyclopentyl(dimethylphosphoryl)methanamine;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding phosphine oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which can reduce the phosphine oxide group back to the phosphine.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles such as halides, amines, and alcohols.

Major Products Formed

Oxidation: Phosphine oxides.

Reduction: Reduced phosphine compounds.

Substitution: Substituted methanamine derivatives.

Scientific Research Applications

®-Cyclopentyl(dimethylphosphoryl)methanamine;hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

Medicine: Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceuticals.

Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of ®-Cyclopentyl(dimethylphosphoryl)methanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved. For example, it may inhibit or activate enzymes, alter receptor signaling, or affect protein-protein interactions.

Comparison with Similar Compounds

Structural Motifs and Substituent Effects

The target compound is distinguished by its dimethylphosphoryl group , which contrasts with other cyclopentylmethanamine derivatives bearing halogenated aromatic or aliphatic substituents. Key comparisons include:

- Cyclopentyl(4-fluorophenyl)methanamine hydrochloride (): Molecular Formula: C₁₂H₁₆FN·HCl Molecular Weight: 229.72 Substituents: A 4-fluorophenyl group replaces the dimethylphosphoryl moiety.

- (R)-Cyclopropyl(4-fluorophenyl)methanamine hydrochloride (): Molecular Formula: C₁₀H₁₃ClFN Molecular Weight: 201.67 Substituents: A smaller cyclopropyl ring and fluorophenyl group.

(Dimethylphosphoryl)methanaminium perchlorate (dpmaHClO₄) ():

- Molecular Features : Polymeric double-strands via N–H∙∙∙O hydrogen bonds.

- Impact : Unlike the hydrochloride salt, the perchlorate anion in dpmaHClO₄ participates in weaker hydrogen bonds, suggesting that the target compound’s hydrochloride salt may exhibit stronger ionic interactions in crystal lattices .

Physicochemical Properties

*Assumed based on structural analogy; †Calculated based on substituents.

Key Observations:

- Salt Effects : Hydrochloride salts (e.g., target compound, ) exhibit ionic interactions with Cl⁻, whereas perchlorate salts () involve weaker, bifurcated hydrogen bonds .

- Steric and Electronic Effects : The cyclopentyl group balances rigidity and bulk, contrasting with the strained cyclopropane () or planar aromatic rings () in analogs .

Biological Activity

(R)-Cyclopentyl(dimethylphosphoryl)methanamine;hydrochloride is a compound of significant interest in medicinal chemistry, particularly for its potential antiviral properties. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various pathogens, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₇H₁₆ClN

- Molecular Weight : 151.67 g/mol

- IUPAC Name : (R)-Cyclopentyl(dimethylphosphoryl)methanamine hydrochloride

The compound acts primarily as an inhibitor of the main protease (Mpro) of SARS-CoV-2, which is crucial for viral replication. Mpro cleaves viral polyproteins at specific sites, facilitating the production of non-structural proteins essential for the virus's life cycle. By inhibiting this protease, this compound can potentially halt viral replication and reduce the severity of COVID-19 symptoms.

Key Findings from Research Studies

- Inhibition of SARS-CoV-2 Mpro :

-

Cytotoxicity and Selectivity :

- Cytotoxicity assays indicated moderate toxicity towards human tumor cell lines such as A549 (lung carcinoma) and HeLa (cervical carcinoma), suggesting a potential dual role in cancer therapy .

- The selectivity index indicates that while the compound exhibits cytotoxic effects, it is more effective against cancer cells than normal cells, highlighting its therapeutic potential in oncology.

-

Pharmacokinetics :

- Preliminary pharmacokinetic studies suggest favorable absorption characteristics and a reasonable half-life, making it a candidate for further development in clinical settings.

Case Studies

Potential Applications

Given its biological activity, this compound could be explored for:

- Antiviral Therapies : Particularly for treating infections caused by coronaviruses.

- Oncology : As a potential chemotherapeutic agent due to its cytotoxic properties against certain cancer cell lines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.